molecular formula C20H20Cl2N2O2 B322596 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B322596
M. Wt: 391.3 g/mol
InChI Key: HJUDTXSMHOFJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Cl2N2O2 . This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-cyclohexylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20Cl2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26)

InChI Key

HJUDTXSMHOFJAZ-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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